3-Amino-6-bromopyridazine
Overview
Description
3-Amino-6-bromopyridazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, and substituents at the 3 and 6 positions of the ring.
Synthesis Analysis
The synthesis of 3-amino-6-bromopyridazine derivatives has been explored through palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki and Stille cross-coupling reactions have been utilized starting from 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine. An improved method for synthesizing 3-amino-6-iodopyridazine from the chloro derivative has also been described, indicating that starting from the iodopyridazine may not be necessary .
Molecular Structure Analysis
While the papers provided do not delve into the detailed molecular structure analysis of 3-amino-6-bromopyridazine, the general structure can be inferred from the synthesis methods and the nature of pyridazine compounds. The pyridazine ring's electronic structure is influenced by the amino and bromo substituents, which can affect its reactivity and interaction with other molecules during synthesis.
Chemical Reactions Analysis
The reactivity of 3-amino-6-bromopyridazine has been harnessed in various chemical reactions to produce a range of compounds. For instance, it has been used as a starting material for the synthesis of 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines, which have shown potent antitumor activity . Additionally, the compound has been utilized in the preparation of 3-amino pyridazine libraries through amination and Pd(0) cross-coupling reactions under microwave irradiation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyridazine Libraries
3-Amino-6-bromopyridazine has been utilized in the synthesis of various pyridazine libraries. Schmitt et al. (2006) described an efficient method for preparing disubstituted 3-aminopyridazines from 4-bromo-pyridazine-3,6-dione, using amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt, Araújo-Júnior, Oumouch, & Bourguignon, 2006).
Development of Antimicrobial Agents
The compound has also been studied in the context of developing antimicrobial agents. For example, Horie (1963) investigated the substitution of 3-acetamido-6-alkoxypyridazine 2-oxide to develop new antimicrobial agents, leading to the synthesis of various substituted pyridazines (Horie, 1963).
Anticancer Research
In anticancer research, 3-Amino-6-bromopyridazine derivatives have shown potential. Won and Park (2010) synthesized a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, exhibiting antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents (Won & Park, 2010).
Synthesis of Novel Bicyclic Scaffolds
Stella et al. (2013) reported a facile and efficient synthesis of 6-amino and 6-aminoalkyl thiazolo[4,5-c]pyridazines. This novel bicyclic scaffold was constructed using 3-amino-4-bromopyridazine derivatives and alkylisothiocyanates (Stella, Jonghe, Segers, & Herdewijn, 2013).
Electrocatalytic Carboxylation
An innovative application in electrochemistry was demonstrated by Feng et al. (2010), who explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the synthesis of 6-aminonicotinic acid (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
3-Amino-6-bromopyridazine is classified as a hazardous substance. It can cause skin irritation and may be harmful if swallowed or inhaled. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
6-bromopyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTDHDQFLZNYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383405 | |
Record name | 3-Amino-6-bromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromopyridazine | |
CAS RN |
88497-27-2 | |
Record name | 3-Amino-6-bromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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